(2S,3R)-3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl-L-leucine hydrochloride
Overview
Description
(2S,3R)-3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl-L-leucine hydrochloride is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes an amino group, a hydroxyl group, and a nitrophenyl group attached to a butanoyl-L-leucine backbone. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl-L-leucine hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic compound to introduce the nitro group.
Amino acid coupling: The nitrophenyl intermediate is then coupled with L-leucine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Reduction and protection: The nitro group is reduced to an amino group, and the resulting amine is protected using a suitable protecting group.
Hydroxylation: The protected amine is then hydroxylated at the appropriate position.
Deprotection and purification: The protecting groups are removed, and the final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, leading to the formation of oxo derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Electrophilic substitution can be carried out using reagents like halogens (e.g., chlorine, bromine) or nitrating agents under controlled conditions.
Major Products:
Oxidation products: Oxo derivatives with altered functional groups.
Reduction products: Amino derivatives with reduced nitro groups.
Substitution products: Aromatic compounds with various substituents replacing the nitro group.
Scientific Research Applications
(2S,3R)-3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl-L-leucine hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3R)-3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl-L-leucine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoyl-L-leucine hydrochloride: Lacks the nitro group, resulting in different chemical and biological properties.
(2S,3R)-3-Amino-2-hydroxy-4-(4-methylphenyl)butanoyl-L-leucine hydrochloride:
Uniqueness: (2S,3R)-3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl-L-leucine hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. This compound’s specific configuration and functional groups make it a valuable intermediate in synthetic chemistry and a subject of interest in various scientific research fields.
Properties
IUPAC Name |
(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]amino]-4-methylpentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O6.ClH/c1-9(2)7-13(16(22)23)18-15(21)14(20)12(17)8-10-3-5-11(6-4-10)19(24)25;/h3-6,9,12-14,20H,7-8,17H2,1-2H3,(H,18,21)(H,22,23);1H/t12-,13+,14+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTSIZFZZXWOTL-UDYGKFQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)[N+](=O)[O-])N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50639804 | |
Record name | N-[(2S,3R)-3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50639804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115795-15-8 | |
Record name | NSC727372 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727372 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[(2S,3R)-3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50639804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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